

Certificate of analysis for "2Z,6Z-Vitamin K2-d7"

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Compound of Interest

Compound Name: 2Z,6Z-Vitamin K2-d7

Cat. No.: B15143951

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Technical Guide: 2Z,6Z-Vitamin K2-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2Z,6Z-Vitamin K2-d7**, a deuterated analog of Vitamin K2. This document compiles essential analytical data, detailed experimental protocols for its quantification, and a visualization of its role in biological pathways, designed to support research and development activities.

Quantitative Data

The following tables summarize the key quantitative specifications for **2Z,6Z-Vitamin K2-d7** and its common variant, Vitamin K2 (MK-7)-d7, as compiled from leading suppliers.

Table 1: General Specifications for Deuterated Vitamin K2 Analogs

| Parameter | 2Z,6Z-Vitamin K2-d7 | Vitamin K2 (MK-7)-d7 | Vitamin K-d7 (5,6,7,8-d4, 2-methyl-d3) |
|-------------------|---------------------|--|---|
| Synonym(s) | Menaquinone-d7 | Menaquinone-7-(5,6,7,8-d4,2-methyl-d3) | 2-methyl-3-phytyl-1,4-naphthoquinone-d7, Phylloquinone-d7 |
| CAS Number | N/A | 1233937-31-9[1] | 1233937-39-7[2] |
| Molecular Formula | C31H40D7O2 | C46H57D7O2[1] | C31D7H39O2[2] |
| Molecular Weight | ~451.7 g/mol | 656.06 g/mol [1] | 457.74 g/mol [2] |
| Form | Not Specified | Powder | Liquid[2] |
| Color | Not Specified | Yellow | Yellow to Orange[2] |
| Storage | Not Specified | -20°C | -20°C[2] |

Table 2: Purity and Isotopic Abundance

| Parameter | Value |
|----------------------------------|-----------------|
| Purity (CP Sum of E & Z Isomers) | ≥ 97%[2] |
| Isotopic Purity (atom % D) | ≥ 98% to 99%[2] |
| Mass Shift | M+7[2] |

Experimental Protocols

The quantification of Vitamin K2 and its deuterated analogs in biological matrices is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[3][4]

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

A common and effective method for extracting Vitamin K2 from plasma or serum involves protein precipitation followed by liquid-liquid extraction.[3][5]

Protocol:

- **Sample Collection:** Collect whole blood in appropriate anticoagulant tubes and centrifuge to separate plasma or serum.
- **Internal Standard Spiking:** Fortify a 500 µL aliquot of the plasma/serum sample with a known concentration of the deuterated internal standard (e.g., **2Z,6Z-Vitamin K2-d7**).
- **Protein Precipitation:** Add acetonitrile to the sample at a 3:1 ratio (v/v) to precipitate proteins. [5]
- **Vortexing and Centrifugation:** Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.
- **Liquid-Liquid Extraction:** Transfer the supernatant to a clean tube. Add an equal volume of an immiscible organic solvent such as n-hexane for extraction of the lipid-soluble Vitamin K2.[4]
- **Evaporation and Reconstitution:** Separate the organic layer containing the analyte and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[5]

Chromatographic Conditions:

- **Column:** A reversed-phase column, such as an Accucore Biphenyl column, is suitable for separating Vitamin K2 isomers and resolving them from matrix interferences.[5]

- Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and water containing a suitable modifier (e.g., ammonium formate).
- Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 35-45°C, to ensure reproducible retention times.[\[6\]](#)
- Injection Volume: Typically 10 µL.[\[6\]](#)

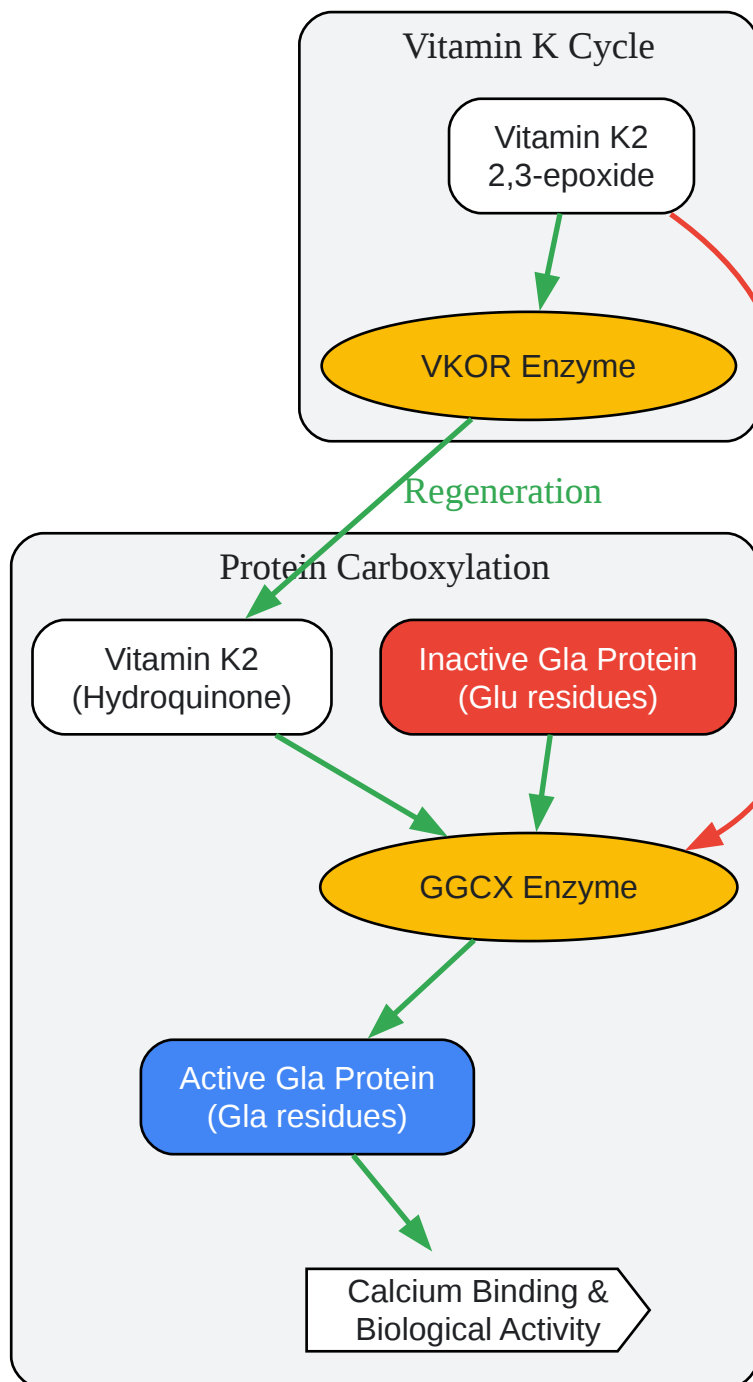
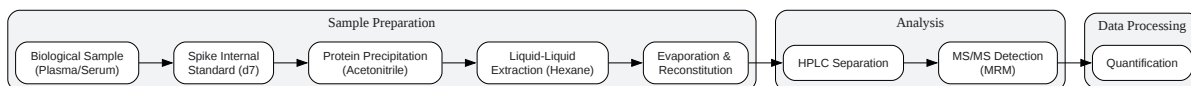
Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

Visualizations

Analytical Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of Vitamin K2 in biological samples.



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